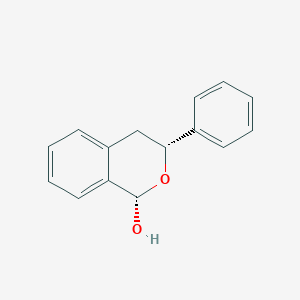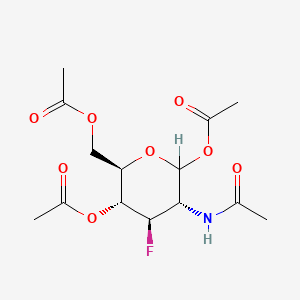
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT is an organic compound with the chemical formula C4H9NaO5S and a molecular weight of 192.16 . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT typically involves the reaction of methacrylic acid with sodium hydrogen sulfite. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired telomer .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfite and methacrylic acid derivatives.
Substitution: It can participate in substitution reactions where the hydrogen sulfite group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, sulfites, and various methacrylic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It serves as a tool for studying sulfite metabolism and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, including its role as a reducing agent in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers and as a corrosion inhibitor in metal treatment processes
Mechanism of Action
The mechanism of action of METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT involves its ability to act as a reducing agent. It interacts with molecular targets such as oxidizing agents and metal ions, leading to the reduction of these species. The pathways involved include electron transfer processes that result in the formation of reduced products and the release of sulfur dioxide .
Comparison with Similar Compounds
Similar Compounds
Sodium Methacrylate: Similar in structure but lacks the hydrogen sulfite group.
Sodium Sulfite: Contains the sulfite group but does not have the methacrylic acid moiety.
Methacrylic Acid: The parent compound without the sodium hydrogen sulfite group.
Uniqueness
METHACRYLIC ACID-SODIUM HYDROGEN SULFITE TELOMER, SODIUM SALT is unique due to its dual functionality, combining the properties of methacrylic acid and sodium hydrogen sulfite. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
156559-16-9 |
|---|---|
Molecular Formula |
C4H5Na3O5S |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
trisodium;2-methylprop-2-enoate;sulfite |
InChI |
InChI=1S/C4H6O2.3Na.H2O3S/c1-3(2)4(5)6;;;;1-4(2)3/h1H2,2H3,(H,5,6);;;;(H2,1,2,3)/q;3*+1;/p-3 |
InChI Key |
GQOZJCFHSKGFND-UHFFFAOYSA-K |
Canonical SMILES |
CC(=C)C(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methyl-4-(4-morpholinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B1177878.png)


![N'-[(3E)-4-Oxo-3-heptanylidene]acetohydrazide](/img/structure/B1177891.png)
